molecular formula C17H17N3 B13170130 1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine

1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13170130
M. Wt: 263.34 g/mol
InChI Key: WKRZKNXMJONXEF-UHFFFAOYSA-N
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Description

1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with two 3-methylphenyl groups and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(3-methylphenyl)thiourea: Similar in structure but contains a thiourea group instead of an amine.

    1,3-bis(3-methylphenyl)triazene: Contains a triazene group, offering different reactivity and applications.

    1,3-bis(3-methylphenyl)imidazole: Features an imidazole ring, which imparts distinct chemical properties.

Uniqueness

1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. The presence of the amine group at the 5-position allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

2,5-bis(3-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3/c1-12-5-3-7-14(9-12)16-11-17(18)20(19-16)15-8-4-6-13(2)10-15/h3-11H,18H2,1-2H3

InChI Key

WKRZKNXMJONXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=CC(=C3)C

Origin of Product

United States

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